molecular formula C11H11N3OS B2728339 N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide CAS No. 477544-79-9

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide

Cat. No.: B2728339
CAS No.: 477544-79-9
M. Wt: 233.29
InChI Key: MYECGKZDGHFYIO-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a pyridin-3-yl group and at the 2-position with a propionamide moiety. The pyridine-thiazole scaffold is known for its ability to engage in π-π interactions and hydrogen bonding, which may enhance binding to biological targets.

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYECGKZDGHFYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide typically involves the condensation of 4-(pyridin-3-yl)thiazol-2-amine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Scientific Research Applications

Biological Activities

The compound belongs to a class of thiazole derivatives known for their diverse biological activities. Research has indicated that compounds with thiazole and pyridine moieties often exhibit:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The specific compound under discussion has been evaluated for its potential as an anti-tubercular agent due to the presence of the pyridine ring, which enhances its binding affinity to bacterial targets .
  • Anticancer Properties : Some derivatives of thiazoles have been identified as potential anticancer agents. For instance, compounds similar to N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide have demonstrated the ability to inhibit cell proliferation in cancerous cell lines by targeting specific kinases involved in cell cycle regulation .
  • Anti-inflammatory Effects : The presence of the thiazole ring contributes to anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to maximize yield and purity. The synthesis process can include:

  • Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Modifications at various positions of the thiazole or pyridine rings can lead to analogs with enhanced biological activities.

Structure-Activity Relationship Studies

SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. For instance:

  • Positioning of Functional Groups : Research indicates that substituents at the C-4 position of the thiazole ring significantly affect antimicrobial activity against Mycobacterium tuberculosis. A 2-pyridyl substituent at this position has been shown to confer good activity .
  • Flexibility in Modifications : Variations at other positions (C-2 and C-4) can lead to a range of activities. For example, lipophilic amides have retained activity while other substitutions have resulted in decreased efficacy .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its analogs:

  • Antitubercular Activity : A study evaluated a series of thiazole derivatives for their activity against Mycobacterium tuberculosis, highlighting the importance of the pyridine moiety in enhancing binding affinity and selectivity over mammalian cells .
  • Cancer Cell Proliferation Inhibition : Another research effort focused on compounds similar to this compound, demonstrating significant inhibition of cell proliferation in acute myeloid leukemia cell lines through modulation of protein kinase activity .
  • Anti-inflammatory Activity : A study reported on various thiazole derivatives showing promising results in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, as a cyclin-dependent kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This action is crucial in the treatment of cancers where cell proliferation is dysregulated.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are summarized below, emphasizing substituent variations and their implications:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Core Structure Key Substituents Biological Activity Physicochemical Properties
N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide Thiazole-pyridinyl Propionamide Potential (unreported) Likely moderate solubility due to pyridine
4d () Thiazole-pyridinyl 3,4-Dichlorobenzamide, morpholinomethyl Undisclosed bioactivity White solid; NMR/HRMS confirmed
Compound 21 () Thiazole Trimethylsiloxypiperidine, propionamide 57.2% CPE inhibition (anti-inflammatory) Siloxy group may enhance lipophilicity
compound Thiazole-aryl 4-Methoxyphenyl, hydrazine hydrobromide Cardioprotective (> Levocarnitine) Hydrobromide salt improves solubility

Key Observations :

  • Pyridine vs. Aryl Substitutions : The pyridin-3-yl group in the target compound may facilitate stronger target binding via π-stacking compared to aryl groups (e.g., 4-methoxyphenyl in ) .
  • Electron-Withdrawing Groups : Chlorine substituents in 4d-4f () could enhance electrophilicity, influencing reactivity but possibly reducing bioavailability compared to the target compound’s simpler propionamide .

Physicochemical and Spectroscopic Properties

  • Melting Points and Solubility: Analogs in are white/yellow solids with melting points influenced by substituents. Morpholinomethyl (4d, 4i) or piperazinyl groups (4e, 4g) likely improve solubility via polar interactions, whereas the target compound’s pyridine may offer intermediate solubility .
  • Spectral Data : HRMS and NMR data () confirm structural integrity in analogs. The target compound’s propionamide would exhibit distinct 1H NMR signals (e.g., amide protons at δ ~10 ppm) .

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring connected to a pyridine moiety and a propionamide group. This structural arrangement allows for various interactions with biological targets, contributing to its pharmacological properties. The compound's molecular formula is C12H12N4OSC_{12}H_{12}N_4OS, with a molecular weight of approximately 244.31 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. For instance, thiazole derivatives are known to inhibit the growth of Mycobacterium tuberculosis and other Gram-positive bacteria .
  • Anticancer Properties : Several studies have reported that thiazole-based compounds can inhibit cancer cell proliferation. For example, modifications in the thiazole structure have led to significant cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells . The specific mechanisms often involve the inhibition of key signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects : Some thiazole derivatives have demonstrated potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in disease pathways. This interaction can disrupt normal cellular functions and lead to therapeutic effects.
  • Cell Signaling Modulation : By interfering with signal transduction pathways, this compound may influence gene expression and protein activity related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Substituent PositionModification TypeEffect on Activity
C-2Lipophilic groupsEnhanced antibacterial activity against M. tuberculosis
C-4Pyridyl moietyEssential for maintaining activity; loss of this moiety results in decreased efficacy
Amide GroupVariationsModifications can affect solubility and binding affinity

Case Studies

  • Anticancer Activity : A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cells. This compound exhibited an IC50 value lower than that of standard chemotherapy agents, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains, showing significant inhibition at concentrations as low as 31.25 µg/mL against Gram-positive bacteria .

Future Directions

The ongoing research into this compound focuses on:

  • Optimization of Synthesis : Efforts are being made to develop more efficient synthetic routes that enhance yield and reduce by-products, which could facilitate larger-scale production for clinical trials.
  • Clinical Trials : Investigating the pharmacokinetics and safety profile in vivo will be crucial for advancing this compound toward clinical applications.
  • Combination Therapies : Exploring the potential of combining this compound with existing therapies may enhance therapeutic outcomes in resistant bacterial infections or cancer treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide, and how are reaction conditions optimized?

  • Methodology : A common approach involves coupling a thiazole-2-amine derivative with propionyl chloride. For example, in analogous compounds (e.g., N-(4-methylthiazol-2-yl)acetamide derivatives), coupling agents like EDCI and HOBt in dichloromethane (DCM) are used to activate carboxylic acids for amide bond formation. Reaction optimization includes temperature control (~25°C), solvent choice (polar aprotic solvents), and stoichiometric ratios to minimize by-products .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 2.21 ppm for propionyl CH2_2) and HRMS (e.g., [M+H]+^+ calculated: 358.07754) .

Q. Which spectroscopic techniques are critical for validating the purity and structure of this compound?

  • Key Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., pyridinyl protons at δ 7.3–8.5 ppm, thiazole C=S at ~165 ppm) .
  • Mass Spectrometry : HRMS to verify molecular ion peaks and isotopic patterns.
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm1^{-1}) and thiazole ring vibrations .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50_{50} determination) .
  • Enzyme Inhibition : Kinase or protease activity assays due to pyridine-thiazole interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine/thiazole) influence biological activity and target binding?

  • Case Study : In analogs like N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide, morpholine substitution enhances solubility and kinase inhibition. Conversely, chloro or nitro groups on the phenyl ring increase cytotoxicity (e.g., IC50_{50} <10 µM in leukemia cells) .
  • Computational Guidance : Molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets or bacterial enzymes .

Q. How can contradictory data on biological activity be resolved? For example, why do some analogs show antimicrobial activity but lack anticancer effects?

  • Approach :

  • Mechanistic Profiling : Compare transcriptomic responses in bacterial vs. mammalian cells.
  • SAR Analysis : Identify substituents favoring membrane disruption (e.g., lipophilic groups for antimicrobial activity) vs. specific receptor binding (e.g., hydrogen-bond donors for kinase inhibition) .
    • Example : Propionamide derivatives with ethylthio groups (e.g., ) show broad-spectrum antimicrobial activity but poor cancer cell penetration due to high LogP (>3.5) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Process Optimization :

  • Catalysis : Replace EDCI/HOBt with polymer-supported reagents for easier purification .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 8 h to 30 min) for steps like cyclocondensation .
    • By-Product Management : Use LC-MS to track impurities (e.g., unreacted thiazole-2-amine) and optimize column chromatography gradients .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

  • Stability Testing :

  • pH Studies : Monitor degradation via HPLC at pH 2–9 (simulating gastrointestinal and physiological conditions). Propionamides are typically stable at pH 4–7 but hydrolyze in strong acids/bases .
  • Thermal Analysis : TGA/DSC to determine melting points and decomposition thresholds (e.g., >150°C for most thiazole derivatives) .

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